molecular formula C11H13N3O B2812359 1-(1-Azidocyclobutyl)-3-methoxybenzene CAS No. 1989672-51-6

1-(1-Azidocyclobutyl)-3-methoxybenzene

Cat. No.: B2812359
CAS No.: 1989672-51-6
M. Wt: 203.245
InChI Key: JMKZYDBGLVEFTR-UHFFFAOYSA-N
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Description

1-(1-Azidocyclobutyl)-3-methoxybenzene is a cyclobutane-containing aromatic compound featuring an azide (-N₃) group directly attached to the cyclobutyl ring and a methoxy (-OCH₃) substituent at the para position of the benzene ring. This structure combines the strain inherent to the cyclobutane ring with the high-energy azide functional group, making it a molecule of interest in click chemistry, photochemistry, and materials science. Its synthesis typically involves nucleophilic substitution reactions, such as azide displacement of halides or sulfonates on cyclobutane precursors, followed by purification via column chromatography .

Properties

IUPAC Name

1-(1-azidocyclobutyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-5-2-4-9(8-10)11(13-14-12)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZYDBGLVEFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCC2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Azidocyclobutyl)-3-methoxybenzene typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Introduction of the Azide Group: The azide group can be introduced via nucleophilic substitution of a halogenated cyclobutyl compound with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Attachment of the Methoxybenzene Moiety: The final step involves the coupling of the azidocyclobutyl intermediate with a methoxybenzene derivative, typically through a palladium-catalyzed cross-coupling reaction like the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Azidocyclobutyl)-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes (Huisgen cycloaddition).

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) can be used.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Copper(I) catalysts (CuAAC) are commonly used for azide-alkyne cycloaddition reactions.

Major Products

    Oxidation: Formation of nitrenes, which can further react to form imines or amines.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of 1,2,3-triazoles.

Scientific Research Applications

1-(1-Azidocyclobutyl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive azide group.

Mechanism of Action

The mechanism of action of 1-(1-Azidocyclobutyl)-3-methoxybenzene primarily involves the reactivity of the azide group. Upon activation (e.g., by heat or light), the azide group can release nitrogen gas (N2) and form a highly reactive nitrene intermediate. This nitrene can insert into C-H or N-H bonds, leading to the formation of new chemical bonds and functional groups. The methoxybenzene moiety can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1-(1-Azidocyclobutyl)-3-methoxybenzene and structurally related azido-aromatic compounds:

Compound Molecular Structure Key Properties Synthesis Method Stability/Reactivity
This compound Cyclobutyl-azide + para-methoxybenzene Strain from cyclobutane enhances reactivity; azide enables click chemistry Cyclobutyl halide + NaN₃ in polar aprotic solvent Thermally sensitive; potential shock sensitivity
1-(Azidomethyl)-3-methoxybenzene Benzene with azidomethyl and methoxy groups Lower steric hindrance; simpler structure Bromomethyl precursor + NaN₃ in DMF (66% yield) Moderate stability; prone to azide decomposition
1-(2-Azidoethyl)-3-methoxybenzene Ethyl-azide spacer + methoxybenzene Flexible ethyl spacer improves solubility Bromoethyl precursor + NaN₃ (general Method A) Higher stability due to reduced ring strain
(E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methoxybenzene Iodovinyl sulfonyl + methoxybenzene Polar sulfonyl group enhances crystallinity Alkyne iodovinylation with PhSO₂I Light-sensitive; stable under inert conditions

Structural and Reactivity Analysis

  • Cyclobutane vs. Linear Chains : The cyclobutyl group introduces significant ring strain, increasing reactivity compared to linear analogs (e.g., 1-(2-azidoethyl)-3-methoxybenzene). This strain may accelerate azide-derived reactions, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Azide Position : The direct attachment of the azide to the cyclobutane (vs. methyl or ethyl spacers) alters electronic properties. For example, 1H NMR of 1-(azidomethyl)-3-methoxybenzene shows a singlet for the -CH₂N₃ group at δ 4.30 , whereas cyclobutyl protons would exhibit complex splitting due to ring strain and coupling .
  • Functional Group Synergy : The methoxy group stabilizes the aromatic ring via electron donation, contrasting with electron-withdrawing groups (e.g., sulfonyl in ), which polarize the molecule and affect solubility.

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